1,3-Dithian-2-imine
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Overview
Description
1,3-Dithian-2-imine is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are widely used in organic synthesis as protective groups for carbonyl compounds. The presence of sulfur atoms in the ring structure imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions.
Preparation Methods
1,3-Dithian-2-imine can be synthesized through several methods. One common synthetic route involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Chemical Reactions Analysis
1,3-Dithian-2-imine undergoes various chemical reactions, including:
Scientific Research Applications
1,3-Dithian-2-imine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dithian-2-imine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the ring structure can participate in nucleophilic attacks on electrophilic centers, leading to the formation of new bonds. Additionally, the imine group (C=N) can undergo hydrolysis or condensation reactions, further expanding its reactivity .
Comparison with Similar Compounds
1,3-Dithian-2-imine can be compared with other similar compounds such as:
1,3-Dithiolane: Similar to this compound but with a five-membered ring structure.
1,3-Dithiane: A six-membered ring compound with two sulfur atoms, commonly used in organic synthesis for similar purposes.
1,3-Oxathiolane: Contains both sulfur and oxygen atoms in the ring, offering different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific ring structure and the presence of the imine group, which provides distinct reactivity and versatility in various chemical reactions.
Properties
CAS No. |
4386-51-0 |
---|---|
Molecular Formula |
C4H7NS2 |
Molecular Weight |
133.2 g/mol |
IUPAC Name |
1,3-dithian-2-imine |
InChI |
InChI=1S/C4H7NS2/c5-4-6-2-1-3-7-4/h5H,1-3H2 |
InChI Key |
OVAJNQHYCXLREX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N)SC1 |
Origin of Product |
United States |
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